N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a trifluoromethoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative reacts with an appropriate electrophile.
Attachment of the trifluoromethoxybenzenesulfonamide group: This can be done through sulfonamide formation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: Reduction reactions can modify the thiomorpholine moiety or the furan ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)-2-morpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-(2-(furan-3-yl)-2-piperidinoethyl)-2-(trifluoromethoxy)benzenesulfonamide: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4S2/c18-17(19,20)26-15-3-1-2-4-16(15)28(23,24)21-11-14(13-5-8-25-12-13)22-6-9-27-10-7-22/h1-5,8,12,14,21H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHYKGSELZNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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